molecular formula C14H11Cl2NO B2984637 4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol CAS No. 1232823-26-5

4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol

Cat. No.: B2984637
CAS No.: 1232823-26-5
M. Wt: 280.15
InChI Key: XACZIIIXCVNAKA-CAOOACKPSA-N
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Description

4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol is an organic compound characterized by its phenolic structure with chloro and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol typically involves a multi-step process:

    Formation of the imine: This step involves the condensation of 2-chloro-4-methylbenzaldehyde with 4-chloro-2-aminophenol under acidic conditions to form the imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the final product. This step often requires a catalyst and specific temperature conditions to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis, ensuring precise reaction conditions.

    Continuous flow reactors: For large-scale production, providing consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as ammonia or thiols for substitution reactions.

Major Products

    Oxidation: Produces quinone derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted phenolic compounds.

Scientific Research Applications

4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol exerts its effects involves:

    Molecular targets: Interacting with enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methylphenol
  • 2-chloro-4-methylphenol
  • 4-chloro-2-aminophenol

Uniqueness

4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol is unique due to its specific imine linkage and the presence of both chloro and methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-chloro-2-[(2-chloro-4-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACZIIIXCVNAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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